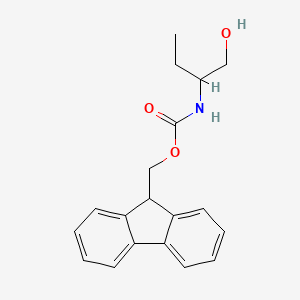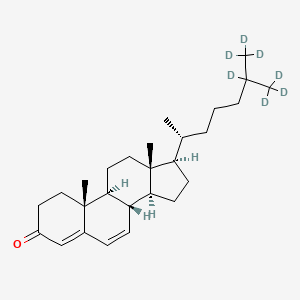
2-Propylhexanoic Acid-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propylhexanoic Acid-d7 is a deuterated form of 2-Propylhexanoic Acid, where seven hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, particularly in studies involving metabolic pathways and environmental pollutant standards.
Vorbereitungsmethoden
The synthesis of 2-Propylhexanoic Acid-d7 involves the incorporation of deuterium into the molecular structure of 2-Propylhexanoic Acid. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. Industrial production methods typically involve the use of deuterated water (D2O) and deuterated catalysts to ensure the incorporation of deuterium atoms into the desired positions.
Analyse Chemischer Reaktionen
2-Propylhexanoic Acid-d7 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the carboxylic acid group into other functional groups such as aldehydes or ketones. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to primary alcohols using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms in the alkyl chain can be substituted with other functional groups using reagents like halogens (e.g., bromine, chlorine) under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-Propylhexanoic Acid-d7 has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study the structure, reaction mechanism, and reaction kinetics of compounds.
Biology: The compound is used in metabolic research to study metabolic pathways in vivo safely.
Medicine: It serves as an impurity standard in the production of pharmaceuticals, particularly in the synthesis of valproic acid.
Industry: It is used as an environmental pollutant standard for detecting air, water, soil, sediment, and food contaminants
Wirkmechanismus
The mechanism of action of 2-Propylhexanoic Acid-d7 involves its interaction with specific molecular targets and pathways. As a deuterated compound, it exhibits different kinetic isotope effects compared to its non-deuterated counterpart. This can influence the rate of metabolic reactions and the stability of the compound in biological systems. The molecular targets and pathways involved depend on the specific application and context of the research.
Vergleich Mit ähnlichen Verbindungen
2-Propylhexanoic Acid-d7 is unique due to its deuterium content, which distinguishes it from other similar compounds. Some similar compounds include:
2-Propylhexanoic Acid: The non-deuterated form, commonly used in the synthesis of valproic acid.
4-Octanecarboxylic Acid-d7: Another deuterated carboxylic acid with similar applications in research.
2-Methylhexanoic Acid: A structurally similar compound with different chemical properties and applications
These comparisons highlight the uniqueness of this compound in terms of its isotopic composition and its specific applications in scientific research.
Eigenschaften
Molekularformel |
C9H18O2 |
|---|---|
Molekulargewicht |
165.28 g/mol |
IUPAC-Name |
2-(1,1,2,2,3,3,3-heptadeuteriopropyl)hexanoic acid |
InChI |
InChI=1S/C9H18O2/c1-3-5-7-8(6-4-2)9(10)11/h8H,3-7H2,1-2H3,(H,10,11)/i2D3,4D2,6D2 |
InChI-Schlüssel |
HWXRWNDOEKHFTL-WRYJHXPGSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(CCCC)C(=O)O |
Kanonische SMILES |
CCCCC(CCC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-6-[2-[[[4-(furan-2-yl)phenyl]carbonyl-methyl-amino]methyl]phenoxy]-4-methyl-hex-4-enoic acid](/img/structure/B12430498.png)
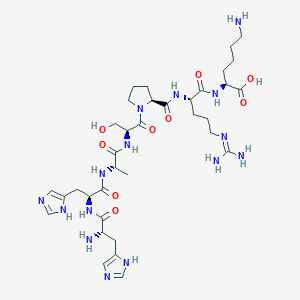
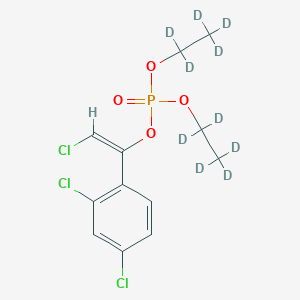
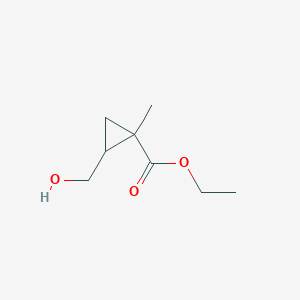

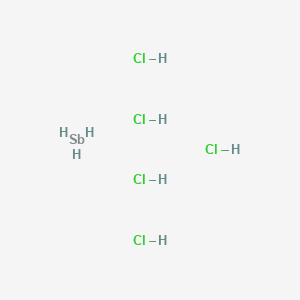
![(2,5-dioxopyrrolidin-1-yl) N-[6-[[(2S)-1-[[(2S)-1-[4-[[(1R,4S,8R,10S,13S,16S,27R,34S)-4-(2-amino-2-oxoethyl)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-22-yl]oxy]anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12430535.png)

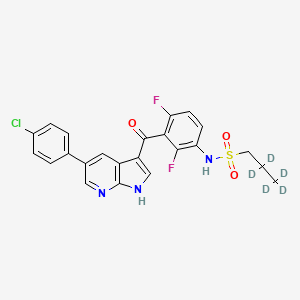
![10bH-Cyclopenta[7,8]cyclopropa[4,4a]naphtho[2,3-b]furan-10b-propanoic acid, 4-[(1R,4E)-1,5-dimethyl-6-oxo-4-hexenyl]tetradecahydro-3a,6a-dimethyl-10-methylene-9-oxo-, (1aS,3aR,4R,6aS,6bS,7aR,10aR,10bR)-](/img/structure/B12430547.png)
